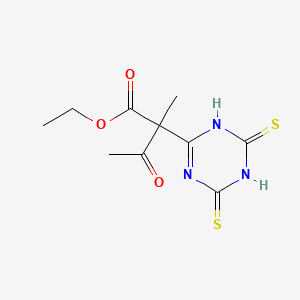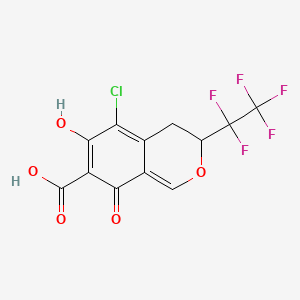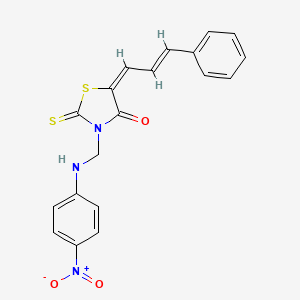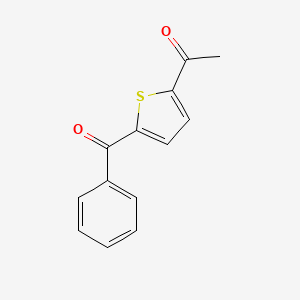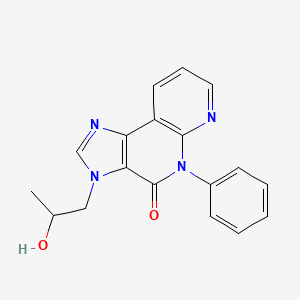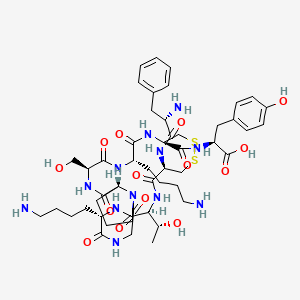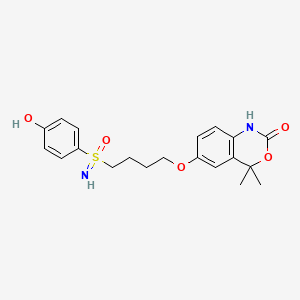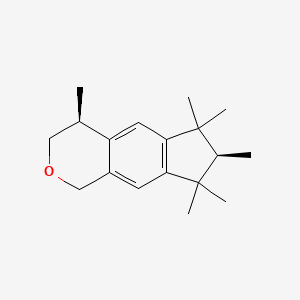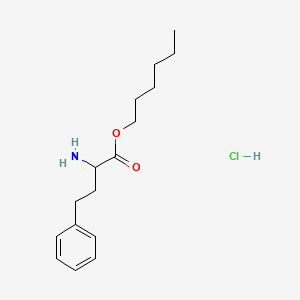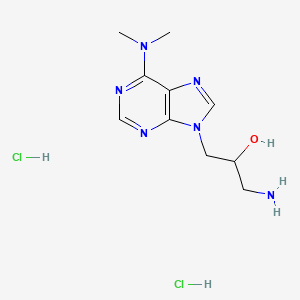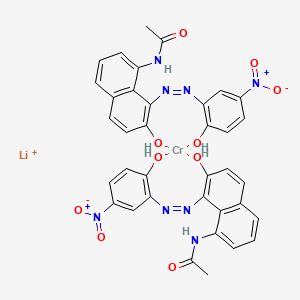
Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is a complex compound that contains lithium, chromium, and a naphthyl-based azo ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) typically involves the reaction of chromium salts with azo compounds under controlled conditions. The process often requires the use of solvents and specific temperature and pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) can undergo various chemical reactions, including:
Reduction: Reduction reactions can also occur, often involving reducing agents that interact with the chromium center.
Substitution: The azo ligand can participate in substitution reactions, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state chromium compounds, while reduction can yield lower oxidation state species . Substitution reactions can result in modified azo ligands with different functional groups .
科学的研究の応用
Chemistry
In chemistry, Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
The compound’s potential biological applications include its use as a staining agent in microscopy and histology. Its vibrant color and ability to bind to specific biological molecules make it useful for visualizing cellular structures .
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its interactions with biological molecules and potential pharmacological effects are areas of active investigation .
Industry
Industrially, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications, including textiles and coatings .
作用機序
The mechanism of action of Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) involves its interaction with specific molecular targets. The azo ligand can form coordination complexes with metal ions, influencing their reactivity and stability . The compound’s effects are mediated through its ability to participate in redox reactions and bind to various substrates .
類似化合物との比較
Similar Compounds
- Lithium bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
- Chromate(2-), [3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]
Uniqueness
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is unique due to its specific ligand structure and the presence of both lithium and chromium ions. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .
特性
CAS番号 |
83804-13-1 |
|---|---|
分子式 |
C36H28CrLiN8O10+ |
分子量 |
791.6 g/mol |
IUPAC名 |
lithium;chromium;N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/2C18H14N4O5.Cr.Li/c2*1-10(23)19-13-4-2-3-11-5-7-16(25)18(17(11)13)21-20-14-9-12(22(26)27)6-8-15(14)24;;/h2*2-9,24-25H,1H3,(H,19,23);;/q;;;+1 |
InChIキー |
ZRQACCDSNFLKCH-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


